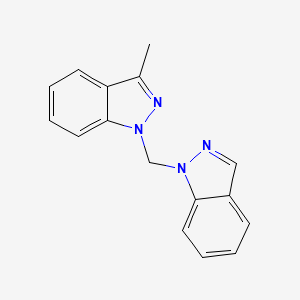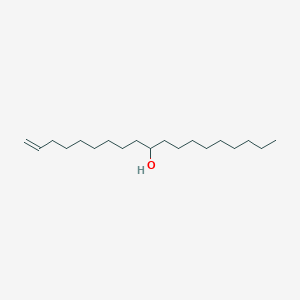
9-(1-Cyclopropylideneprop-2-EN-1-YL)-10-iodoanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“9-(1-Cyclopropylideneprop-2-EN-1-YL)-10-iodoanthracene” is an organic compound that features a complex structure with a cyclopropylidene group, a prop-2-en-1-yl group, and an iodoanthracene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “9-(1-Cyclopropylideneprop-2-EN-1-YL)-10-iodoanthracene” typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Cyclopropylidene Group: This can be achieved through the reaction of a suitable precursor with a cyclopropylidene reagent under controlled conditions.
Attachment of the Prop-2-en-1-yl Group: This step may involve the use of a coupling reaction, such as a Heck reaction, to attach the prop-2-en-1-yl group to the cyclopropylidene intermediate.
Introduction of the Iodoanthracene Moiety: The final step could involve the iodination of an anthracene derivative to introduce the iodo group at the desired position.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
“9-(1-Cyclopropylideneprop-2-EN-1-YL)-10-iodoanthracene” can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted anthracene derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials with unique properties.
作用機序
The mechanism by which “9-(1-Cyclopropylideneprop-2-EN-1-YL)-10-iodoanthracene” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, leading to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
Anthracene Derivatives: Compounds such as 9-bromoanthracene and 9-chloroanthracene share structural similarities.
Cyclopropylidene Compounds: Molecules like cyclopropylideneacetone have similar functional groups.
Uniqueness
“9-(1-Cyclopropylideneprop-2-EN-1-YL)-10-iodoanthracene” is unique due to the combination of its cyclopropylidene, prop-2-en-1-yl, and iodoanthracene moieties, which may confer distinct chemical and physical properties.
特性
CAS番号 |
654667-14-8 |
|---|---|
分子式 |
C20H15I |
分子量 |
382.2 g/mol |
IUPAC名 |
9-(1-cyclopropylideneprop-2-enyl)-10-iodoanthracene |
InChI |
InChI=1S/C20H15I/c1-2-14(13-11-12-13)19-15-7-3-5-9-17(15)20(21)18-10-6-4-8-16(18)19/h2-10H,1,11-12H2 |
InChIキー |
FMBJQADIAFFYMD-UHFFFAOYSA-N |
正規SMILES |
C=CC(=C1CC1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl-](/img/structure/B15161100.png)
![7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15161102.png)






![1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B15161147.png)
![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)
